
N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic molecule that likely contains multiple functional groups, including an amide, nitro, and chlorobenzyl groups. The presence of a quinazolinone structure suggests that the compound could be related to alkaloid structures or could have potential pharmacological activities.
Synthesis Analysis
The synthesis of complex organic molecules such as this compound often involves multi-step reactions. While the provided papers do not directly describe the synthesis of this compound, they do offer insights into similar synthetic processes. For instance, the conversion of carboxylic acids to carboxamides can be mediated by niobium pentachloride under mild conditions, as described in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . This method could potentially be applied to the synthesis of the amide group in the target compound.
Molecular Structure Analysis
The molecular structure of such a compound would be characterized by its aromatic rings, the amide linkage, and the quinazolinone core. The structure could be confirmed using techniques such as 1H NMR and MS spectrum, similar to the confirmation of the structure of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline . These techniques would provide detailed information about the molecular framework and the substitution pattern on the aromatic rings.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound would likely include substitution, nitration, reduction, cyclization, and chlorination steps. These reactions are typical in the construction of complex molecules with multiple substituents and functional groups. The nitration step would introduce the nitro group, while chlorination would add the chlorobenzyl moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The presence of the nitro group could confer certain electron-withdrawing properties, while the amide linkage might affect the compound's solubility and hydrogen bonding capability. The chlorobenzyl group could contribute to the compound's reactivity in further substitution reactions. The overall yield of the synthesis, as well as the compound's stability and reactivity, would be important factors to consider in its analysis.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide and its derivatives have been explored for various pharmacological applications. Research indicates significant potential in areas such as diuretic, antihypertensive, and anti-diabetic treatments. For instance, a study found that certain quinazoline derivatives exhibited noteworthy diuretic and antihypertensive activity, comparing favorably with standard drugs like metolazone and prazosin (Rahman et al., 2014).
Synthesis and Chemical Characterization
Significant research has been conducted on the synthesis and chemical characterization of this compound derivatives. Studies have detailed the process of synthesizing these compounds and analyzing their spectral properties, which is crucial for understanding their pharmacological potential. For example, Thakkar and Patel (1969) provided insights into the synthesis and UV spectra of similar compounds (Thakkar & Patel, 1969).
Biological and Therapeutic Activities
Various studies have highlighted the biological and therapeutic activities of these quinazoline derivatives. Their applications range from analgesic properties to potential antitumor activities. Saad, Osman, and Moustafa (2011) explored the analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety, indicating the compound's potential in pain management (Saad, Osman, & Moustafa, 2011). Additionally, Alanazi et al. (2014) investigated quinazolinone derivatives for their antitumor properties, identifying certain compounds with remarkable broad-spectrum antitumor activity (Alanazi et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 2-chlorobenzylamine with 4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid, followed by the reduction of the nitro group to an amine and subsequent acylation with benzoyl chloride." "Starting Materials": [ "2-chlorobenzylamine", "4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid", "Sodium borohydride", "Benzoyl chloride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid in methanol with hydrochloric acid as a catalyst to form N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide.", "Step 2: Reduction of the nitro group to an amine using sodium borohydride in methanol to form N-(2-chlorobenzyl)-4-((1-(4-aminobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide.", "Step 3: Acylation of the amine with benzoyl chloride in diethyl ether with sodium hydroxide as a catalyst to form the final product, N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] } | |
CAS-Nummer |
931320-24-0 |
Molekularformel |
C30H23ClN4O5 |
Molekulargewicht |
554.99 |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C30H23ClN4O5/c31-26-7-3-1-5-23(26)17-32-28(36)22-13-9-20(10-14-22)19-34-29(37)25-6-2-4-8-27(25)33(30(34)38)18-21-11-15-24(16-12-21)35(39)40/h1-16H,17-19H2,(H,32,36) |
InChI-Schlüssel |
NIHOBVVNFZGBAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-])Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



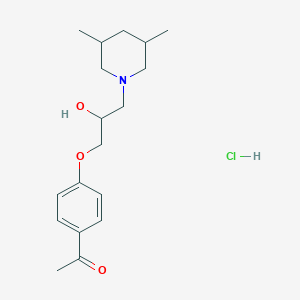
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide](/img/structure/B2552895.png)
![1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2552898.png)
![4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552899.png)
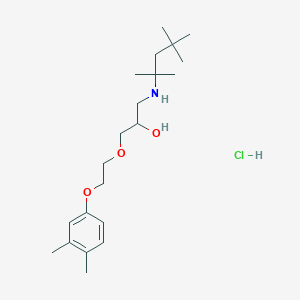
![N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B2552902.png)
![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2552904.png)
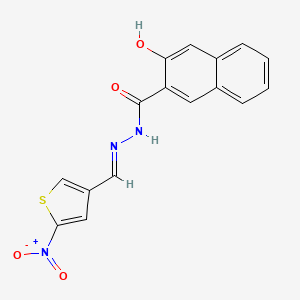
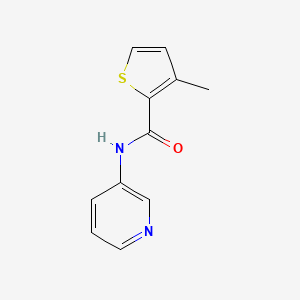

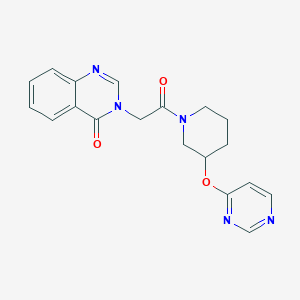
![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)